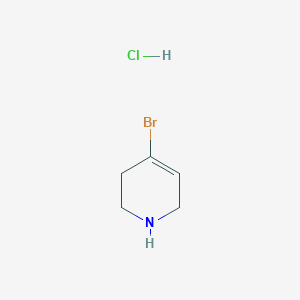

methyl]piperidine-4-carboxamide CAS No. 361199-12-4](/img/structure/B2606800.png)

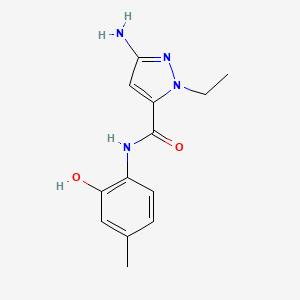

1-[[(4,6-Dimethylpyrimidin-2-yl)amino](imino)methyl]piperidine-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a pyrimidine Schiff base ligand . Pyrimidine-based compounds are of wide interest due to their applications in various areas such as pharmaceutical, agrochemical, and phytosanitary industries . They are known to be vital constituents of nucleic acids and are employed as synthetic precursors of bioactive molecules .

Synthesis Analysis

The compound has been synthesized from pyrimidine Schiff base ligand 3-{(E)-[(4,6-dimethylpyrimidin-2-yl)imino]methyl}naphthalen-2-ol, 2,2’-bipyridine, and metal (II) acetate salts . The synthesis process involves the removal of the metalation group, dehydroxylation, and pyridine reduction .Molecular Structure Analysis

The Schiff base and its complexes were characterized by analytical measurements, spectral (IR, UV-vis, 1H and 13C-NMR and MS), and magnetometry . The elemental analyses, UV-vis spectra, and room temperature magnetic moment data provide evidence of six coordinated octahedral geometry for the complexes .Chemical Reactions Analysis

The compounds displayed moderate to good antimicrobial and antifungal activities against S. aureus, P. aeruginosa, E. coli, B. cereus, P. mirabilis, K. oxytoca, A. niger, A. flevus, and R. Stolonifer . They also exhibited good antioxidant potentials with ferrous ion chelation and 1-diphenyl-2-picryl-hydrazyl (DPPH) radical scavenging assays .Physical And Chemical Properties Analysis

The metal complexes’ low molar conductivity values in dimethylsulphoxide suggested that they were non-ionic in nature . The 1H-NMR spectrum of the compound showed a sharp singlet at 3.34 ppm, which was assigned to the methyl protons on the pyrimidine ring .Scientific Research Applications

Anti-Angiogenic and DNA Cleavage Activities

A study by Kambappa et al. (2017) synthesized and characterized novel derivatives of this compound. They found these compounds to be effective in inhibiting in vivo angiogenesis using the chick chorioallantoic membrane model. Additionally, these compounds exhibited significant DNA cleavage activities, indicating potential as anticancer agents due to their anti-angiogenic and cytotoxic effects.

Synthesis of Dihydrofuran Derivatives

Karapetyan and Tokmajyan (2020) Karapetyan and Tokmajyan (2020) reported the synthesis of new dihydrofuran derivatives with a fused pyrimidine ring and two phenyl rings from a reaction involving a similar compound. These findings contribute to the understanding of the chemical properties and potential applications of this class of compounds.

Nonaqueous Capillary Electrophoresis

Ye et al. (2012) Ye et al. (2012) developed a nonaqueous capillary electrophoretic separation method for imatinib mesylate and related substances, including a compound structurally similar to 1-[(4,6-Dimethylpyrimidin-2-yl)aminomethyl]piperidine-4-carboxamide. This research provides insights into analytical techniques for studying such compounds.

Synthesis of Benzodifuranyl, Triazines, Oxadiazepines, and Thiazolopyrimidines

Abu‐Hashem, Al-Hussain, and Zaki (2020) Abu‐Hashem et al. (2020) synthesized novel derivatives of the compound, exploring their potential as anti-inflammatory and analgesic agents. They found these compounds to have significant inhibitory activity on cyclooxygenase enzymes and analgesic and anti-inflammatory properties.

Synthesis of Novel Carboximidamides and Their Anti-Hyperglycemic Evaluation

Moustafa et al. (2021) Moustafa et al. (2021) synthesized novel carboximidamides linked with a pyrimidine moiety. They evaluated these compounds for their potential anti-hyperglycemic effects. The study indicated that some of these compounds could be used as therapeutic agents against diabetes-induced pathological effects on blood glucose, liver function, and kidney function.

These studies demonstrate the diverse scientific applications of 1-[(4,6-Dimethylpyrimidin-2-yl)aminomethyl]piperidine-4-carboxamide and its derivatives, ranging from potential anticancer properties to anti-hyperglycemic effects.

Mechanism of Action

properties

IUPAC Name |

1-[(E)-N'-(4,6-dimethylpyrimidin-2-yl)carbamimidoyl]piperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N6O/c1-8-7-9(2)17-13(16-8)18-12(15)19-5-3-10(4-6-19)11(14)20/h7,10H,3-6H2,1-2H3,(H2,14,20)(H2,15,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKJZUIQIVLXSKN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)N=C(N)N2CCC(CC2)C(=O)N)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=NC(=N1)/N=C(\N)/N2CCC(CC2)C(=O)N)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

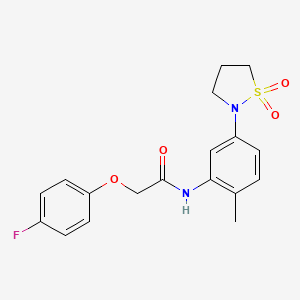

![2-Ethyl-5-((4-ethylpiperazin-1-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2606718.png)

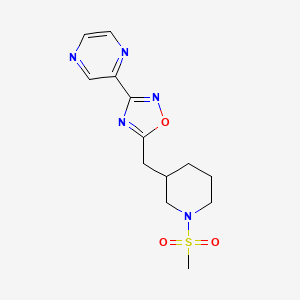

![(E)-ethyl 2-((4-(N,N-dimethylsulfamoyl)benzoyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2606725.png)

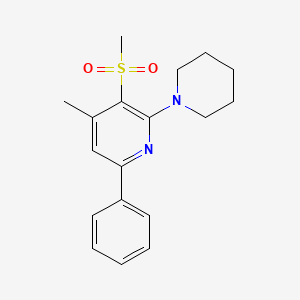

![4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}-2-(phenylsulfonyl)phenyl 4-methoxybenzenecarboxylate](/img/structure/B2606730.png)

![[3-(3,4-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2606733.png)

![N-[[4-(difluoromethylsulfanyl)phenyl]carbamothioyl]thiophene-2-carboxamide](/img/structure/B2606736.png)

![2-[4-(4-Methoxyphenyl)sulfonylpiperazin-1-yl]pyrazine](/img/structure/B2606739.png)

![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2606740.png)